molecular formula C19H18ClFN2O2 B2871051 N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide CAS No. 899951-27-0

N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2871051
CAS No.: 899951-27-0
M. Wt: 360.81
InChI Key: FFFAYBQSYMFLDA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide is a synthetic piperidine-derived carboxamide featuring dual aromatic substituents: a 3-chlorophenyl group and a 2-fluorobenzoyl moiety. The compound’s structure combines a piperidine ring as the central scaffold, with the carboxamide group bridging the two aromatic systems. This design is common in medicinal chemistry for optimizing pharmacokinetic properties and target affinity, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

The 3-chlorophenyl group is known to enhance metabolic stability, while the 2-fluorobenzoyl substituent may influence lipophilicity and binding interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-14-7-6-8-15(13-14)23(19(25)22-11-4-1-5-12-22)18(24)16-9-2-3-10-17(16)21/h2-3,6-10,13H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAYBQSYMFLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide is a synthetic compound with potential pharmacological applications. Its structure, which includes a piperidine core substituted with aromatic groups, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Common Name: this compound
  • CAS Number: 899951-27-0
  • Molecular Formula: C19H18ClFN2O2
  • Molecular Weight: 360.8 g/mol
PropertyValue
Molecular FormulaC19H18ClFN2O2
Molecular Weight360.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Studies

Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • Antitumor Activity : Compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines. For example, halogenated piperidine derivatives have shown dose-dependent inhibition of cancer cell proliferation .
  • Neuroprotective Effects : Research indicates that compounds targeting RIP1 may provide neuroprotective benefits by modulating apoptosis and inflammation in neuronal cells .

Case Study 1: Inhibition of RIP1 Kinase

A recent study evaluated the effects of a related compound on RIP1 kinase activity in vitro. The results showed significant inhibition at concentrations as low as 5 μM, leading to decreased apoptosis in neuronal cells exposed to oxidative stress. This suggests that this compound could similarly exert protective effects against neurodegeneration.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of piperidine derivatives, revealing that certain modifications enhanced their efficacy against breast cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-fluorobenzoyl group in the target compound introduces steric and electronic effects distinct from benzodiazolyl or iodophenyl substituents in analogs .
  • Synthetic Yields : The benzodiazolyl-substituted compound (3) achieved an 83% yield via isocyanate coupling, a common method for carboxamide synthesis . The absence of yield data for the target compound implies optimization may be required for scalable synthesis.
  • Pharmacological Relevance : Compounds like PF3845 demonstrate that piperidine-carboxamide scaffolds are versatile for enzyme inhibition, with substituents dictating target specificity .

Functional Group Comparisons

Aromatic Substituents

  • 3-Chlorophenyl Group : Present in the target compound and pesticide agent cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). This group enhances resistance to oxidative metabolism, as seen in cyprofuram’s agricultural use .
  • 2-Fluorobenzoyl vs. 2-Trifluoromethylpyridinyl : The 2-fluorobenzoyl group in the target compound contrasts with the trifluoromethylpyridinyl group in PF3843. Fluorine’s electronegativity may improve binding to hydrophobic pockets, while trifluoromethyl groups increase metabolic stability .

Piperidine Modifications

  • Benzodiazolyl vs. In contrast, the benzoyl group in the target compound may prioritize passive diffusion across membranes.

Pharmacokinetic and Physicochemical Properties

Property This compound AZD5363 (Akt Inhibitor) Cyprofuram (Pesticide)
Molecular Weight 356.8 g/mol 465.9 g/mol 296.7 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) 2.8 2.5
Hydrogen Bond Acceptors 4 7 3
Key Functional Groups Fluorine, chlorophenyl, carboxamide Pyrrolopyrimidine, hydroxpropyl Cyclopropane, furanyl

Analysis :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable oral bioavailability compared to AZD5363, a clinical-stage Akt inhibitor .
  • The absence of ionizable groups (e.g., hydroxpropyl in AZD5363) may limit solubility but enhance membrane permeability.

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